5-(1,4-Diazepan-1-yl)pentanenitrile

Lipophilicity CNS Drug Design Physicochemical Profiling

Researchers seeking a versatile CNS-probe scaffold often encounter limited linker-length options. 5-(1,4-Diazepan-1-yl)pentanenitrile (CAS 1097812-27-5) addresses this gap with its C5 nitrile side chain and 1,4-diazepane core, offering optimized physicochemical properties (XLogP3: 0.4, TPSA: 39.1 Ų) for blood-brain barrier penetration. • Dual Functionalization: Secondary amine and terminal nitrile enable divergent library synthesis. • Synthetic Utility: The nitrile serves as a hydrogen-bond acceptor, metal coordinator, or reversible covalent warhead; the C5 linker avoids steric clashes during receptor engagement. • Supply Reliability: Available at ≥95% purity from established vendors, ensuring batch-to-batch consistency for parallel synthesis.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
CAS No. 1097812-27-5
Cat. No. B6352724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,4-Diazepan-1-yl)pentanenitrile
CAS1097812-27-5
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCCCC#N
InChIInChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2
InChIKeyLWSCLJDSPHGZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,4-Diazepan-1-yl)pentanenitrile: Sourcing Guide


5-(1,4-Diazepan-1-yl)pentanenitrile (CAS 1097812-27-5) is a saturated 1,4-diazepane heterocycle bearing a five-carbon nitrile side chain. The compound is supplied as a research chemical by vendors such as AKSci and Fluorochem (via CymitQuimica) with purities of 95%+ to 98% . Its computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 39.1 Ų place it within a favorable range for CNS drug discovery, while the nitrile group offers a synthetic handle for further transformation [1].

Supply

Available from vendors at 95%+ to 98% purity

Supplied by AKSci, Fluorochem (via CymitQuimica)

Computed Profile

XLogP3 0.4, TPSA 39.1 Ų

Places within reported CNS-favorable property space

Handle

Terminal nitrile for amide, tetrazole, or amine conversion

Supports downstream synthetic diversification

Why Shorter-Chain or Carbonyl Analogs Cannot Substitute


Closely related 1,4-diazepane derivatives—such as the three-carbon propanenitrile analog (CAS 1094633-63-2) and N-acetylhomopiperazine (CAS 61903-11-5)—differ markedly in physiochemical properties that govern solubility, membrane permeability, and synthetic utility. Simple substitution without accounting for these differences would alter logD, hydrogen-bonding capacity, and side-chain flexibility, undermining the reproducibility of synthetic routes or biological assays that depend on these parameters [1][2].

Shorter-chain propanenitrile analog (C3) shifts logD to −0.7, which may reduce passive membrane permeability compared with the reported C5 profile.

N‑Acetylhomopiperazine lacks the nitrile warhead, removing hydrogen‑bond acceptor and metal‑coordination capacity essential for target‑engagement studies.

C3 linker provides only 2 rotatable bonds versus 4; reduced conformational freedom may limit access to binding pockets requiring an extended spacer.

Physicochemical Comparison with Closest Analogs


XLogP3 Lipophilicity Profile

The computed XLogP3 of 5-(1,4-diazepan-1-yl)pentanenitrile is 0.4, compared to -0.7 for 3-(1,4-diazepan-1-yl)propanenitrile and -0.6 for N-acetylhomopiperazine [1][2]. This 1.1–1.0 log unit increase places the C5 nitrile in a more favorable lipophilicity range for crossing biological membranes while maintaining aqueous solubility.

Lipophilicity
Cross‑study comparable
XLogP3 = 0.4
vs. −0.7 (C3 nitrile) and −0.6 (acetyl analog)
Reported computed logP places the C5 compound closer to the typical CNS‑penetrant range.
Data to verify with experimental logD.
Lipophilicity CNS Drug Design Physicochemical Profiling

Rotatable Bond Flexibility

5-(1,4-Diazepan-1-yl)pentanenitrile contains 4 rotatable bonds, versus 2 for 3-(1,4-diazepan-1-yl)propanenitrile and 0 for N-acetylhomopiperazine [1][2]. The longer, more flexible chain may allow the nitrile to explore additional conformational space, potentially accessing binding pockets inaccessible to the shorter or rigidified analogs.

Flexibility
Cross‑study comparable
4 rotatable bonds
vs. 2 (C3 analog) and 0 (acetyl analog)
The longer chain offers greater conformational search space.
May be relevant for linker‑dependent binding modes.
Molecular Flexibility Conformational Search Structure-Activity Relationships

Hydrogen Bond Acceptor Capacity

The nitrile group in 5-(1,4-diazepan-1-yl)pentanenitrile contributes three total hydrogen bond acceptors (HBA = 3), matching the propanenitrile analog but exceeding N-acetylhomopiperazine (HBA = 2) [1][2]. The nitrile nitrogen can act as a hydrogen bond acceptor or metal-coordinating group, expanding the target space relative to the acetyl congener.

H‑Bond Acceptors
Cross‑study comparable
3 HBA
vs. 2 (acetyl analog); equal to C3 analog
The nitrile provides additional acceptor or metal‑coordination capacity.
Acetyl analog cannot substitute for nitrile‑based interactions.
Hydrogen Bonding Ligand Efficiency Medicinal Chemistry

Topological Polar Surface Area

Both 5-(1,4-diazepan-1-yl)pentanenitrile and its propanenitrile analog have a TPSA of 39.1 Ų, while N-acetylhomopiperazine shows a lower TPSA of 32.3 Ų [1][2]. The TPSA value, combined with XLogP3, positions the C5 nitrile within the CNS-accessible region of the commonly cited 'brain-penetrant space' (TPSA < 60–70 Ų, logP 1–4), whereas the acetyl analog's lower TPSA may reflect reduced polar character.

Polar Surface Area
Cross‑study comparable
39.1 Ų
Equal to C3 analog; +6.8 Ų vs. acetyl analog
TPSA remains consistent with reported CNS‑accessible values.
Combined with logP, the profile supports blood‑brain barrier penetration modeling.
TPSA ADME Blood-Brain Barrier Penetration

Synthetic Versatility of the Nitrile Group

The pentanenitrile chain uniquely terminates in a reactive nitrile group that can be converted to amides, carboxylic acids, tetrazoles, or amidines under standard conditions [1]. While the propanenitrile analog shares this functionality, the additional two methylene units in the C5 chain provide a wider spatial separation between the diazepane nitrogen and the terminal functional group, which can be critical for avoiding steric clashes in downstream coupling reactions .

Synthetic Utility
Class‑level inference
C5 linker + nitrile
Two additional methylene units vs. C3 analog
The extended spacer may reduce steric hindrance in coupling reactions.
Useful for bifunctional or PROTAC linker design.
Synthetic Chemistry Building Block Heterocycle Synthesis

Optimal Sourcing Scenarios in Drug Discovery


CNS-Penetrant Probe Design

With an XLogP3 of 0.4 and a TPSA of 39.1 Ų, 5-(1,4-diazepan-1-yl)pentanenitrile sits within the preferred property space for blood–brain barrier penetration. Teams developing CNS probes should favor this compound over the propanenitrile (XLogP3 -0.7) or acetyl (XLogP3 -0.6) analogs, as the latter may exhibit insufficient passive permeability [1].

Nitrile-Specific Fragment-Based Design

The nitrile group serves as a hydrogen-bond acceptor, metal coordinator, or reversible covalent warhead. It differentiates this scaffold from the acetyl analog, which lacks the nitrile functionality. The C5 linker provides sufficient spacing to avoid steric clashes with the diazepane core during receptor engagement [2].

Bivalent Ligand or PROTAC Synthesis

The five-carbon chain offers a useful spacer length for linking the 1,4-diazepane recognition element to a second pharmacophore. The nitrile can be further transformed into a carboxylic acid or amine, enabling conjugation. The shorter C3 analog may limit the achievable distance between binding motifs, making the C5 variant the more versatile building block [3].

General Medicinal Chemistry Library Synthesis

As a dual-functionalized scaffold containing both a secondary amine (on the diazepane ring) and a terminal nitrile, this compound enables divergent library synthesis. Vendors such as AKSci and Fluorochem supply it at purities suitable for parallel synthesis (≥95%), ensuring consistency across library compounds .

Application
Selection Property
Validation Focus
CNS‑Penetrant Probe Design
Computed logP and TPSA profile
Passive permeability prediction
Nitrile‑Specific Fragment‑Based Design
Nitrile H‑bond acceptor / synthetic handle
Target engagement via nitrile interaction
Bivalent Ligand or PROTAC Synthesis
Five‑carbon flexible spacer
Linker length optimization for dual‑motif binding
General Medicinal Chemistry Library Synthesis
Dual‑functionalized amine + nitrile scaffold
Parallel synthesis compatibility
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